molecular formula C18H20BrN3O2 B2677486 N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1448044-40-3

N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2677486
CAS No.: 1448044-40-3
M. Wt: 390.281
InChI Key: JKPHBXKDKHMSPZ-UHFFFAOYSA-N
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Description

N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound designed for research and development purposes. Its molecular structure incorporates a piperidine core, a common scaffold in medicinal chemistry, which is substituted with a benzyl carboxamide group and a 3-bromopyridinyl ether moiety. This specific arrangement suggests potential for investigation as a key intermediate in synthetic organic chemistry or as a candidate for screening in drug discovery programs. Compounds featuring similar piperidine-carboxamide architectures are frequently explored in pharmaceutical research for their potential biological activities, which may include enzyme inhibition or receptor modulation . The presence of the brominated pyridine ring offers a versatile handle for further chemical modifications via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. Researchers are advised to consult the scientific literature for the most recent studies involving this compound or its structural analogues. This product is intended for laboratory research use only and is not classified or intended for drug, cosmetic, household, or any other personal use.

Properties

IUPAC Name

N-benzyl-4-(3-bromopyridin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-16-7-4-10-20-17(16)24-15-8-11-22(12-9-15)18(23)21-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPHBXKDKHMSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the benzyl and bromopyridine groups. Common synthetic routes include:

  • Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Benzyl Group Addition: The benzyl group can be introduced using benzyl chloride or benzyl bromide in the presence of a base.

  • Coupling Reaction: The final step involves the coupling of the bromopyridine and piperidine derivatives, often using coupling reagents like carbodiimides or activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: Substitution reactions can occur at the bromine atom or other reactive sites, using nucleophiles or electrophiles to replace the original substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced derivatives, such as amines or alcohols.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors and enzymes.

Medicine: Research has explored its use as a precursor for drug development, particularly in the treatment of neurological disorders and inflammation.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a piperidine-carboxamide backbone with several derivatives reported in the literature. Key structural variations among analogs include:

Compound Name Substituents on Piperidine Aromatic Group on Carboxamide Molecular Weight (g/mol) Key Properties/Activities
N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide 3-bromopyridin-2-yloxy Benzyl ~434.3 (estimated) Unknown; predicted high lipophilicity
Compound 2 () 2-oxo-1,3-benzodiazol-1-yl 3-fluorophenyl 381.4 Moderate inhibitory activity against 8-oxo-G targets
Compound 56 () 4-bromo-2-oxo-1,3-benzodiazol-1-yl 3,4-dimethoxyphenyl 458.1 (HRMS) Enhanced selectivity for 8-oxo-G due to electron-donating groups
Compound 48 () 4-bromo-2-oxo-1,3-benzodiazol-1-yl 4-nitrophenyl 443.2 (estimated) High potency but reduced solubility

Key Observations :

  • Bromine Substitution : The presence of bromine (e.g., in Compound 56 and 48) correlates with increased molecular weight and enhanced binding affinity to oxidative stress-related targets, likely due to halogen bonding .
  • Aromatic Group Impact : Electron-withdrawing groups (e.g., nitro in Compound 48) improve target affinity but reduce solubility, whereas electron-donating groups (e.g., methoxy in Compound 56) balance potency and bioavailability .
  • Piperidine Modifications: The 3-bromopyridin-2-yloxy group in the target compound may confer unique steric or electronic effects compared to benzodiazolyl or phenylamino substituents in analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzyl and bromopyridine groups in the target compound likely increase logP (>3), aligning with analogs like Compound 48 (logP ~2.8). This may affect membrane permeability and metabolic stability .
  • Solubility : Polar substituents (e.g., methoxy in Compound 56) improve aqueous solubility, whereas bulky halogenated groups (e.g., bromopyridine) may reduce it, necessitating formulation optimization .

Biological Activity

N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20BrN3O2C_{18}H_{20}BrN_{3}O_{2}, with a molecular weight of 390.3 g/mol. The compound features a piperidine ring substituted with a benzyl group, a bromopyridinyl group, and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromopyridinyl moiety is believed to enhance binding affinity through π–π stacking interactions with aromatic residues in target proteins. The piperidine ring contributes structural rigidity, which may facilitate optimal orientation for binding.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, structural modifications on the piperidine ring have been shown to enhance antibacterial activity against various strains of bacteria. The introduction of electron-withdrawing or electron-donating groups can significantly influence this activity by altering the compound's lipophilicity and interaction with bacterial membranes .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
N-benzyl derivativesS. aureus18
Control (Ampicillin)E. coli20

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:
In a study assessing the compound's efficacy against A549 lung cancer cells, it was found to induce significant apoptosis at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the piperidine ring and the bromopyridine moiety can lead to variations in biological activity. For instance:

  • Bromine Substitution: The presence of bromine at the 3-position on the pyridine ring enhances hydrophobic interactions, increasing binding affinity.
  • Benzyl Group: The benzyl substituent contributes to increased lipophilicity, which may improve cellular uptake.
  • Carboxamide Group: This functional group is crucial for hydrogen bonding interactions with biological targets, enhancing potency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide, and how can purity be ensured?

  • Synthesis : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Core formation : Constructing the piperidine-carboxamide backbone through condensation reactions.

Functionalization : Introducing the 3-bromopyridinyloxy group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Benzylation : Attaching the benzyl group using benzyl halides under basic conditions (e.g., NaH or K₂CO₃) .

  • Purity Control :

  • Analytical Methods : Use HPLC or LC-MS to monitor reaction progress and confirm purity (>95% by area normalization) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated in research settings?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amide bonds, piperidine ring conformation, and bromopyridine substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected: ~415.05 Da) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles for piperidine-pyridine spatial arrangement (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

  • Reaction Optimization :

  • Catalysts : Palladium-based catalysts (e.g., Pd(dba)₂) for efficient cross-coupling of bromopyridine intermediates .
  • Solvent Systems : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity in substitution reactions .
  • Temperature Control : Stepwise heating (60–80°C for coupling; room temperature for benzylation) to minimize side products .
    • Scalability : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale syntheses .

Q. How can researchers investigate the bioactivity and mechanism of action of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) .
    • Mechanistic Studies :
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, referencing crystal structures of homologous targets (e.g., PDB IDs) .
  • SAR Analysis : Modify substituents (e.g., bromine→chlorine, benzyl→cyclopropylmethyl) to identify critical pharmacophores .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Troubleshooting Steps :

Validate Computational Models : Re-dock known ligands to confirm force field parameters .

Experimental Replication : Repeat assays under controlled conditions (e.g., ATP concentration, pH) to rule out variability .

Physicochemical Profiling : Assess solubility (e.g., shake-flask method) and membrane permeability (Caco-2 assays) to identify bioavailability limitations .

Q. What methodologies address the compound’s stability and solubility challenges in biological assays?

  • Solubility Enhancement :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Salt Formation : Explore hydrochloride or mesylate salts .
    • Stability Testing :
  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and oxidative (H₂O₂) conditions; monitor via UPLC .
  • Lyophilization : Prepare stable amorphous solid dispersions for long-term storage .

Q. How can computational chemistry guide the design of derivatives with improved properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • DFT Calculations : Optimize electron distribution in bromopyridine and carboxamide moieties to enhance binding affinity .
    • Library Design : Generate virtual analogs using scaffold-hopping algorithms (e.g., OpenEye ROCS) and prioritize synthesis based on QSAR scores .

Comparative and Mechanistic Analysis

Q. How does this compound compare structurally and functionally to related piperidine-carboxamides?

  • Key Comparisons :

CompoundStructural DifferenceFunctional Impact
N-(cyclopropylmethyl)-piperidine-3-carboxamideCyclopropylmethyl vs. benzylAltered lipophilicity and metabolic stability
3-((4-cyanopyridin-2-yl)oxy) analogsCyano vs. bromo substitutionEnhanced π-stacking in kinase binding pockets
  • Unique Features : The 3-bromopyridinyloxy group confers halogen bonding potential, while the benzyl moiety enhances hydrophobic interactions .

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